molecular formula CH3BCl2O2 B13569884 (Dichloromethyl)boronic acid CAS No. 62260-98-4

(Dichloromethyl)boronic acid

Cat. No.: B13569884
CAS No.: 62260-98-4
M. Wt: 128.75 g/mol
InChI Key: DKRMKJKQCXCUGJ-UHFFFAOYSA-N
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Description

(Dichloromethyl)boronic acid, commonly handled and stabilized as its pinacol ester, Pinacol (dichloromethyl)boronate (CAS 83622-41-7), is a valuable building block in modern synthetic organic chemistry. Its primary research value lies in its role as a key reagent in iterative, asymmetric synthesis, enabling the stereospecific construction of complex alkyl boronate esters. These intermediates are crucial for the introduction of chiral centers in molecular scaffolds. The compound is particularly instrumental in Matteson homologation reactions, a process used to install new carbon-carbon bonds adjacent to the boron atom with high stereochemical fidelity. In this mechanism, the dichloromethyl group undergoes nucleophilic displacement, allowing for the stepwise, stereocontrolled assembly of complex organic molecules from simple precursors. The resulting chiral alkyl boronate esters can be further transformed through a versatile suite of reactions, including Suzuki-Miyaura cross-couplings to form C-C bonds, oxidations to alcohols, aminations, and halogenations, all while preserving the stereochemical integrity of the molecule. This flexibility makes this compound a powerful tool for medicinal chemists, especially in the lead optimization phase for developing novel bioactive compounds. Its application facilitates the efficient exploration of chemical space by providing access to diverse, optically active intermediates that are prevalent in pharmaceutical agents and other fine chemicals. The reagent is supplied with a purity of ≥95% (as the pinacol ester) and has a predicted density of 1.14 g/cm³ and a flash point of 94 °C. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

dichloromethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BCl2O2/c3-1(4)2(5)6/h1,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMKJKQCXCUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509566
Record name (Dichloromethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62260-98-4
Record name (Dichloromethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Dichloromethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of dichloromethyl lithium with boron trihalides, followed by hydrolysis to yield the boronic acid derivative. Another method includes the use of dichloromethyl magnesium chloride (Grignard reagent) reacting with boron esters, followed by acidic workup to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent production and minimize by-products.

Chemical Reactions Analysis

Formation of Boronate Esters

(Dichloromethyl)boronic acid undergoes esterification with pinacol in dichloromethane using magnesium sulfate as a dehydrating agent to form 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This reaction proceeds under inert conditions (argon atmosphere) at room temperature over 16 hours, followed by filtration and Celite treatment .

Key Details :

  • Reagents : Pinacol (1.05 equiv), MgSO₄ (1 equiv), dichloromethane.

  • Conditions : Room temperature, 16 h stirring.

  • Yield : Crude product isolated via filtration.

Homologation and Alkylation

This compound participates in homologation reactions with dichloromethyl lithium, enabling chain elongation. Subsequent alkylation with organometallic reagents (e.g., sodium benzoxide) forms substituted boronic esters .

Key Features :

  • Compatibility : Alkoxy groups, nitriles, and halides tolerate the reaction.

  • Limitations : β-elimination occurs if functional groups are positioned too close to the boron center.

Example : Reaction of ethyl boronic ester with dichloromethyl lithium followed by alkylation gives substituted boronic esters (e.g., 16 ) .

Multi-Component Reactions

While not explicitly detailed for this compound, boronic acids generally participate in multi-component reactions like the Passerini-type reaction . These reactions involve aldehydes, isocyanides, and boronic acids to form α-hydroxyketones . Further studies would clarify its role in such systems.

Comparison of Reaction Conditions and Outcomes

Reaction Type Key Reagents Conditions Selectivity/Yield
Boronate Ester Formation Pinacol, MgSO₄, CH₂Cl₂RT, 16 hCrude product
Asymmetric Synthesis (Dichloromethyl)lithium, ZnCl₂−100 °C → 0–25 °C>99% diastereoselectivity
Homologation Dichloromethyl lithium, organometallics−100 °C, then alkylationChain elongation

Scientific Research Applications

Mechanism of Action

The mechanism by which (dichloromethyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications and enzyme inhibition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Boronic Acid Derivatives

Compound pKa (approx.) Binding Affinity (Glucose, Kₐ M⁻¹) Application Highlights
(Dichloromethyl)boronic acid ~8.5–9.0* Not reported Homologation reactions
3-AcPBA ~8.8 0.1–1.0 Glucose sensing
4-MCPBA ~8.6 0.5–2.0 Biomedical materials
Phenylboronic acid ~8.8 1.5–3.0 Saccharide recognition

*Estimated based on structural analogs in .

This compound exhibits higher electrophilicity compared to aryl boronic acids (e.g., phenylboronic acid) due to electron-withdrawing chlorine atoms, enhancing its reactivity in cross-coupling and homologation reactions . In contrast, boronic acids like 3-AcPBA and 4-MCPBA are optimized for physiological applications but suffer from suboptimal glucose-binding affinities at neutral pH .

Table 2: Antiproliferative and Enzymatic Activity of Selected Boronic Acids

Compound IC₅₀ (μM) Target Selectivity Notes
This compound Not reported Synthetic intermediate N/A
Phenanthren-9-yl boronic acid 0.225 (4T1 cells) Triple-negative breast cancer High cytotoxicity
6-Hydroxynaphthalen-2-yl boronic acid 0.196 (4T1 cells) Triple-negative breast cancer Sub-micromolar potency
Boronic acid-containing cis-stilbene (13c) 0.48–2.1 (B-16 cells) Tubulin polymerization Apoptosis induction

For example, boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 μM), outperforming carboxylic acid analogs like compound 17, which show negligible activity . Similarly, phenanthren-9-yl boronic acid exhibits potent cytotoxicity (IC₅₀ = 0.225 μM) in triple-negative breast cancer models .

Research Findings and Limitations

  • Strengths : The dichloromethyl group enhances electrophilicity, making this compound indispensable in stereocontrolled synthesis. Its derivatives show promise in oncology and enzymology .
  • Limitations: Limited solubility and stability in aqueous media restrict direct biomedical use. In contrast, aryl boronic acids (e.g., phenylboronic acid) excel in diol recognition but lack synthetic versatility .

Biological Activity

(Dichloromethyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, encompassing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boron atom bonded to a dichloromethyl group and a hydroxyl group. Its general formula can be represented as:

CCl2H2B OH \text{CCl}_2\text{H}_2\text{B OH }

The boronic acid functionality allows it to interact with various biological molecules, making it a candidate for drug development.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This property is particularly significant in the context of enzyme inhibition and modulation of signaling pathways.

Inhibition of Proteins

Research indicates that boronic acids can act as inhibitors of proteasomes and various kinases. For instance, studies have shown that derivatives of boronic acids can selectively inhibit protein kinases involved in cancer progression, such as CLK and ROCK kinases. The mechanism involves the formation of a covalent bond between the boron atom and the hydroxyl or amine groups in the active site of these enzymes, thereby disrupting their function .

Biological Activity in Cancer Research

This compound has been explored for its potential anticancer properties. Several studies have reported its effectiveness against various cancer cell lines.

Case Studies

  • Anticancer Activity Against Renal Cancer :
    • A study identified novel boronic acid-containing compounds that exhibited significant anticancer activity against renal cancer cell lines. The lead compounds demonstrated the ability to induce cell cycle arrest and apoptosis in these cells .
  • Selectivity in Cancer Cell Lines :
    • Another research highlighted that certain derivatives of boronic acids showed selective activity against prostate cancer cell lines compared to non-cancerous cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the boronic acid structure can significantly influence its biological activity. For example, the introduction of different substituents on the aromatic ring can enhance or diminish anticancer activity. Compounds with electron-withdrawing groups often exhibit improved potency due to increased electrophilicity at the boron center .

Data Table: Summary of Biological Activities

CompoundTarget Enzyme/PathwayActivity TypeReference
This compoundCLK/ROCK KinasesInhibition
Boronic acid derivativesProteasomeInhibition
Boronic acid analogsProstate cancer cellsAntiproliferative

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